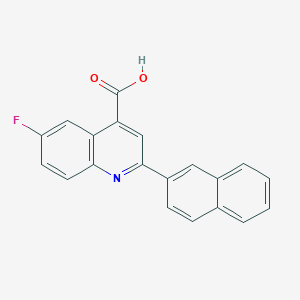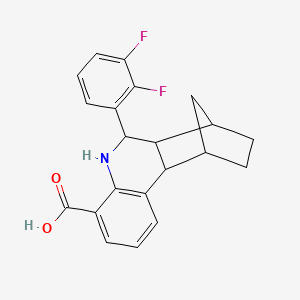![molecular formula C13H17N5O4S B14945774 4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The phenyl group is then introduced through a substitution reaction, followed by the attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of solvents like acetonitrile, moderate temperatures, and non-toxic reagents to ensure an eco-friendly and cost-effective process.
化学反応の分析
Types of Reactions
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The phenyl and morpholine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfinyl or sulfide derivatives.
科学的研究の応用
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The phenyl and morpholine rings can further enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Candesartan: An angiotensin II receptor antagonist with a similar tetrazole ring structure.
N-(4-ETHOXYPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Another compound featuring a tetrazole ring and phenyl group.
Uniqueness
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is unique due to the presence of the morpholine ring, which can impart additional chemical and biological properties
特性
分子式 |
C13H17N5O4S |
|---|---|
分子量 |
339.37 g/mol |
IUPAC名 |
4-[4-[2-(tetrazol-1-yl)ethoxy]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H17N5O4S/c19-23(20,18-6-8-21-9-7-18)13-3-1-12(2-4-13)22-10-5-17-11-14-15-16-17/h1-4,11H,5-10H2 |
InChIキー |
SABBWXINQSPXNS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCN3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14945695.png)
![2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B14945697.png)
![N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide](/img/structure/B14945703.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)


![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)

